4-Thujanol, cis-(+/-)- 4-Thujanol, cis-(+/-)- cis-(+/-)-4-Thujanol is a natural product found in Mosla chinensis with data available.
Brand Name: Vulcanchem
CAS No.: 15537-55-0
VCID: VC21047035
InChI: InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
SMILES: CC(C)C12CCC(C1C2)(C)O
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

4-Thujanol, cis-(+/-)-

CAS No.: 15537-55-0

Cat. No.: VC21047035

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

4-Thujanol, cis-(+/-)- - 15537-55-0

Specification

CAS No. 15537-55-0
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (1R,2S,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol
Standard InChI InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
Standard InChI Key KXSDPILWMGFJMM-GUBZILKMSA-N
Isomeric SMILES CC(C)[C@@]12CC[C@]([C@@H]1C2)(C)O
SMILES CC(C)C12CCC(C1C2)(C)O
Canonical SMILES CC(C)C12CCC(C1C2)(C)O

Introduction

Chemical Properties and Structure

Molecular Identification and Structure

4-Thujanol, cis-(+/-)- is characterized by several key identifiers that distinguish it from related compounds:

ParameterValue
CAS Number15537-55-0
Molecular FormulaC₁₀H₁₈O
Molecular Weight154.25 g/mol
IUPAC Name(1R,2S,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol
Standard InChIInChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
Standard InChIKeyKXSDPILWMGFJMM-GUBZILKMSA-N
Isomeric SMILESCC(C)[C@@]12CCC@(C)O

The compound is structurally distinguished by its bicyclic framework with a hydroxyl group at the 2-position and a methyl group at the 5-position . The "cis" designation refers to the specific stereochemistry of the molecule, indicating that certain groups are oriented on the same side of the molecular plane. The "(+/-)" notation indicates that the compound exists as a racemic mixture of enantiomers, which are mirror images of each other .

Chemical Reactivity

4-Thujanol, cis-(+/-)- participates in several types of chemical reactions, reflecting its alcohol functionality and complex carbon skeleton:

  • Oxidation: The compound can be oxidized to form thujone or other related ketones using oxidizing agents such as chromic acid or potassium permanganate.

  • Reduction: It can be further reduced to form dihydrothujanol using strong reducing agents.

  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to derivatives with different functional groups.

Physical Properties

The physical properties of 4-Thujanol, cis-(+/-)- contribute to its behavior in biological systems and its applications in various fields:

PropertyValue
Physical StateSolid
ColorOff-white
Melting Point58-62°C
Boiling Point201.7±8.0°C (Predicted)
Density1.030±0.06 g/cm³ (Predicted)
SolubilitySoluble in chloroform; slightly soluble in ethanol and hexanes
pKa15.22±0.40 (Predicted)
LogP2.53
Optical Activity[α]₂₀/D +31.5±2°, c = 1% in ethanol
Storage Temperature-20°C
OdorMinty eucalyptus green terpene

The compound's moderate solubility in organic solvents and limited water solubility influence its extraction methods and bioavailability in pharmaceutical applications . Its distinctive odor profile contributes to its potential applications in flavoring and fragrance industries .

Occurrence in Nature

4-Thujanol, cis-(+/-)- has been identified in various essential oils derived from plants. It is predominantly found in:

  • Cedar species (various Cedrus sp.)

  • Juniper (Juniperus sp.)

  • Cannabis sativa subsp. indica (in trace amounts)

  • Mosla chinensis

The compound typically exists alongside other monoterpenes and terpenoids in these plant sources, often representing a minor component of the essential oil profile . The biological function of 4-thujanol in these plants is believed to be related to defense mechanisms against microbial pathogens and herbivores, consistent with its observed antimicrobial properties.

Synthesis and Production

Laboratory Synthesis

Several methods have been developed for the laboratory synthesis of 4-Thujanol, cis-(+/-)-:

  • Reduction of Thujone: One common approach involves the reduction of thujone, a ketone found in essential oils, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the cis isomer.

  • Industrial Production: On an industrial scale, 4-Thujanol, cis-(+/-)- can be produced through the catalytic hydrogenation of thujone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature.

Biological Activities

Antimicrobial and Antifungal Properties

4-Thujanol, cis-(+/-)- has demonstrated significant antimicrobial activity against several bacterial strains, suggesting potential applications as a natural antimicrobial agent:

Comparison with Similar Compounds

4-Thujanol, cis-(+/-)- can be compared with several structurally and functionally related compounds:

CompoundStructural RelationshipFunctional Comparison
ThujoneKetone that can be converted to 4-thujanol through reductionMore extensively studied; known for neurotoxic properties not observed in 4-thujanol
DihydrothujanolReduced form of 4-thujanolSimilar properties but different reactivity
4-Thujanol, trans-(+/-)-Stereoisomer with different configurationDifferent CAS number (17699-16-0); slightly different physical properties and biological activities
CamphorSimilar bicyclic monoterpenoidMore widely available and studied; different biological activity profile
BorneolSimilar monoterpenoid alcoholBetter characterized pharmacologically; shares some similar properties

The cis-(+/-)- configuration of 4-Thujanol imparts distinct chemical and biological properties that differentiate it from its isomers and related compounds. This stereochemistry plays a crucial role in its interactions with biological targets, potentially explaining some of its unique biological activities.

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